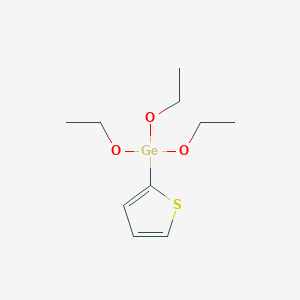

Triethoxy(thiophen-2-yl)germane

Description

Properties

CAS No. |

72517-68-1 |

|---|---|

Molecular Formula |

C10H18GeO3S |

Molecular Weight |

290.95 g/mol |

IUPAC Name |

triethoxy(thiophen-2-yl)germane |

InChI |

InChI=1S/C10H18GeO3S/c1-4-12-11(13-5-2,14-6-3)10-8-7-9-15-10/h7-9H,4-6H2,1-3H3 |

InChI Key |

UZCSXMHKGZKLGL-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Ge](C1=CC=CS1)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Cross-Coupling Efficiency : this compound achieves moderate yields (≈57%) in Pd-catalyzed reactions, comparable to silanes but with reduced environmental toxicity .

- Thermal Stability : Decomposes at 180°C, higher than analogous silanes (150°C) due to Ge’s metallic character .

- Optoelectronic Potential: Preliminary studies suggest its thiophene-Ge moiety absorbs at 320 nm (UV-vis), making it a candidate for organic photovoltaics .

Q & A

Q. What are the established synthetic routes for Triethoxy(thiophen-2-yl)germane, and how can purity be optimized?

- Methodological Answer : A common approach involves reacting thiophen-2-yl lithium or Grignard reagents with germanium tetrahalides (e.g., GeCl₄), followed by alkoxylation with ethanol. For example, triethyl(thiophen-2-yl)germane synthesis was confirmed via ¹H NMR, where characteristic peaks for thiophene protons (δ 6.8–7.2 ppm) and ethoxy groups (δ 1.2–1.4 ppm) validate successful synthesis . Purity optimization includes fractional distillation under reduced pressure and monitoring by GC-MS or HPLC.

Q. How is this compound characterized structurally?

- Methodological Answer : X-ray crystallography is critical for structural elucidation. Using programs like SHELX , researchers can resolve bond lengths and angles between germanium and thiophene/ethoxy groups. Complementary techniques include ¹H/¹³C NMR for functional group verification and FT-IR to confirm Ge-O-C and Ge-C(thiophene) vibrations .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : While specific toxicological data for this compound is limited, analogous thiophene derivatives (e.g., Thiophene-2-carboxylic acid) require handling in fume hoods with PPE (gloves, goggles) due to potential respiratory and dermal irritation . Storage under inert gas (N₂/Ar) is advised to prevent hydrolysis or oxidation.

Advanced Research Questions

Q. How does this compound perform in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : In CoI₂/tmphen-catalyzed reactions, trimethyl(thiophen-2-yl)germane analogs demonstrated moderate yields (59–67%) in aryl addition reactions, suggesting Triethoxy derivatives may act as efficient germanium-based coupling partners. Key parameters include catalyst loading (5–10 mol%), solvent (THF/toluene), and reaction temperature (80–100°C) . Comparative studies with silane analogs (e.g., triethoxy(thiophen-2-yl)silane) can elucidate electronic effects of Ge vs. Si .

Q. What insights can Hirshfeld surface analysis provide about crystal packing in this compound derivatives?

- Methodological Answer : Hirshfeld analysis quantifies intermolecular interactions (e.g., H···O, S···H) in crystals. For example, in a thiophene-containing biphenyl derivative, close contacts (2.6–3.0 Å) between thiophene sulfur and adjacent H atoms dominated crystal packing, guiding the design of materials with tailored solubility or charge transport properties .

Q. How does this compound contribute to donor-acceptor conjugated polymer synthesis?

- Methodological Answer : As a germanium-based monomer, it enhances electron delocalization in polymers like PBDB-T. Synthesis involves Suzuki-Miyaura coupling or Stille reactions, monitored by ¹H NMR for ethoxy group retention. UV-Vis and cyclic voltammetry assess optoelectronic properties (e.g., bandgap tuning via Ge’s polarizability) .

Q. What are the mechanistic implications of Ge–C bond cleavage in catalytic cycles?

- Methodological Answer : In Co-catalyzed reactions, Ge–C bond cleavage likely proceeds via oxidative addition, forming a Co–Ge intermediate. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can map energy barriers, while substituent effects (e.g., ethoxy vs. methyl on Ge) modulate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.